N-(6-Bromo-pyridin-3-ylmethyl)-2-chloro-acetamide
CAS No.:
Cat. No.: VC13476952
Molecular Formula: C8H8BrClN2O
Molecular Weight: 263.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrClN2O |
|---|---|
| Molecular Weight | 263.52 g/mol |
| IUPAC Name | N-[(6-bromopyridin-3-yl)methyl]-2-chloroacetamide |
| Standard InChI | InChI=1S/C8H8BrClN2O/c9-7-2-1-6(4-11-7)5-12-8(13)3-10/h1-2,4H,3,5H2,(H,12,13) |
| Standard InChI Key | BRENVDLMEJNWIB-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1CNC(=O)CCl)Br |
| Canonical SMILES | C1=CC(=NC=C1CNC(=O)CCl)Br |
Introduction
N-(6-Bromo-pyridin-3-ylmethyl)-2-chloro-acetamide is an organic compound with a molecular formula of C8H8BrClN2O. It is a derivative of pyridine, featuring a bromine atom at the 6-position and a chloro-acetamide moiety attached to the pyridine ring via a methylene bridge. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
Synthesis
The synthesis of N-(6-Bromo-pyridin-3-ylmethyl)-2-chloro-acetamide typically involves the reaction of 6-bromopyridin-3-ylmethylamine with chloroacetyl chloride in the presence of a base. This reaction is straightforward and can be carried out under mild conditions.
Biological Activity
While specific biological activities of N-(6-Bromo-pyridin-3-ylmethyl)-2-chloro-acetamide have not been extensively reported, compounds with similar structures have shown potential as antimicrobial and anticancer agents. The presence of a bromine atom and a chloro-acetamide group could contribute to its interaction with biological targets, potentially acting as an inhibitor or modulator of enzymes or receptors.
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